Cas no 67362-98-5 (2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole)

2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole structure
67362-98-5 structure
Product Name:2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole
CAS-nummer:67362-98-5
MF:C19H13NS
MW:287.378223180771
CID:965893
PubChem ID:14813271
Update Time:2025-05-20

2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Biphenyl-4-yl-benzothiazole
    • 2-(4-phenylphenyl)-1,3-benzothiazole
    • 2-([1,1'-biphenyl]-4-yl)benzo[d]thiazole
    • 2-(1,1'-biphenyl-4-yl)benzothiazole
    • 2-(4-biphenyl)benzothiazole
    • 2-(4-biphenylyl)benzothiazole
    • 2-(biphenyl-4-yl)benzo[d]thiazole
    • 2-<Biphenyl-4-yl>-benzothiazol
    • Benzothiazole,2-[1,1'-biphenyl]-4-yl
    • F0060-0235
    • DTXSID60564315
    • 2-{[1,1'-BIPHENYL]-4-YL}-1,3-BENZOTHIAZOLE
    • SCHEMBL754574
    • 2-((1,1'-biphenyl)-4-yl)benzothiazole
    • SR-01000400816
    • AKOS003629073
    • SR-01000400816-1
    • 67362-98-5
    • 2-BIPHENYL-4-YL-BENZO[D]THIAZOLE
    • 2-([1,1'-Biphenyl]-4-yl)-1,3-benzothiazole
    • 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole
    • Inchi: 1S/C19H13NS/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H
    • InChI-sleutel: MBERSLSESCKEED-UHFFFAOYSA-N
    • LACHT: S1C2C=CC=CC=2N=C1C1C=CC(=CC=1)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 287.07700
  • Monoisotopische massa: 287.07687059g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 2
  • Complexiteit: 331
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.9
  • Topologisch pooloppervlak: 41.1Ų

Experimentele eigenschappen

  • PSA: 41.13000
  • LogboekP: 5.63030

2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole Prijsmeer >>

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